molecular formula C10H17N3 B13522278 1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole

1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole

Katalognummer: B13522278
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: ZWAOUJSCRCXRIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrolidin-2-ylmethyl Group: The pyrrolidin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable pyrrolidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug design for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyl-5-(pyrrolidin-2-yl)benzene-1,3-dicarboxylate: Similar in structure but with different functional groups.

    1,3-Dimethyl-5-(pyrrolidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyrazole ring.

Uniqueness

1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

1,3-dimethyl-5-(pyrrolidin-2-ylmethyl)pyrazole

InChI

InChI=1S/C10H17N3/c1-8-6-10(13(2)12-8)7-9-4-3-5-11-9/h6,9,11H,3-5,7H2,1-2H3

InChI-Schlüssel

ZWAOUJSCRCXRIG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)CC2CCCN2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.